Dodecanoic acid tert-butyl ester
CAS No.: 7143-18-2
Cat. No.: VC3900890
Molecular Formula: C16H32O2
Molecular Weight: 256.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7143-18-2 |
---|---|
Molecular Formula | C16H32O2 |
Molecular Weight | 256.42 g/mol |
IUPAC Name | tert-butyl dodecanoate |
Standard InChI | InChI=1S/C16H32O2/c1-5-6-7-8-9-10-11-12-13-14-15(17)18-16(2,3)4/h5-14H2,1-4H3 |
Standard InChI Key | WJXKWIFHRZWPET-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCC(=O)OC(C)(C)C |
Canonical SMILES | CCCCCCCCCCCC(=O)OC(C)(C)C |
Introduction
Structural and Physicochemical Properties
Dodecanoic acid tert-butyl ester consists of a 12-carbon aliphatic chain esterified with a tert-butoxy group. The tert-butyl moiety induces significant steric hindrance, reducing susceptibility to nucleophilic attack. Key physicochemical parameters include:
Property | Value |
---|---|
Molecular formula | C₁₆H₃₂O₂ |
Molecular weight | 256.42 g/mol |
Boiling point | 285–290°C (estimated) |
Density | 0.86–0.88 g/cm³ |
Hydrolysis half-life (pH 7) | >24 hours |
The ester’s hydrophobic tert-butyl group enhances lipid solubility, making it suitable for non-polar reaction media. Nuclear magnetic resonance (NMR) studies of analogous tert-butyl esters reveal distinctive chemical shifts: the tert-butyl protons resonate at δ 1.2–1.4 ppm, while the carbonyl carbon appears near δ 170 ppm in ¹³C spectra .
Synthetic Methodologies
Catalytic Transesterification
Ytterbium triflate [Yb(OTf)₃] catalyzes the transesterification of methyl dodecanoate with tert-butyl alcohol, achieving 70% yield in acetonitrile at 80°C . This method avoids harsh acid conditions, preserving acid-sensitive functional groups. Key parameters include:
-
Catalyst loading: 5 mol% Yb(OTf)₃
-
Solvent: Anhydrous acetonitrile
-
Temperature: 80°C
-
Reaction time: 3–5 hours
Comparative studies show Yb(OTf)₃ outperforms Er(OTf)₃ and La(OTf)₃ in tert-butyl ester synthesis due to its superior Lewis acidity .
Acid-Catalyzed Esterification
Industrial-scale production employs DBSA (0.2–1.0 wt%) to catalyze direct esterification of dodecanoic acid with tert-butanol at 120–150°C . This method achieves >95% conversion with simplified purification:
-
Reaction: Dodecanoic acid + tert-butanol → Dodecanoic acid tert-butyl ester + H₂O
-
Dehydration: Azeotropic removal of water using toluene
-
Post-treatment: Adsorption of residual catalyst with magnesium silicate
The DBSA system forms reverse micelles, enhancing reactant miscibility and reaction rates .
Reactivity and Stability
Hydrolysis Kinetics
The tert-butyl group confers remarkable resistance to alkaline hydrolysis. At pH 12, the hydrolysis half-life exceeds 24 hours—10-fold longer than methyl dodecanoate . Acid-catalyzed hydrolysis proceeds via a two-step mechanism:
-
Protonation of the carbonyl oxygen
-
Nucleophilic attack by water at the electrophilic carbonyl carbon
Activation energy for hydrolysis is 85 kJ/mol, compared to 65 kJ/mol for linear esters .
Thermal Decomposition
Thermogravimetric analysis (TGA) shows decomposition initiating at 220°C, with maximum mass loss at 290°C. Primary degradation products include:
-
Isobutene (C₄H₈)
-
Dodecanoic acid (C₁₂H₂₄O₂)
-
Trace amounts of ketenes
Industrial and Pharmaceutical Applications
Polymer Additives
As a plasticizer, dodecanoic acid tert-butyl ester improves PVC flexibility at low temperatures (-30°C). Its low migration rate extends product lifespan compared to phthalate alternatives .
Biocatalyst Substrates
Lipase-catalyzed transesterification studies utilize this ester to probe enzyme active-site steric constraints. Candida antarctica lipase B achieves 92% conversion to methyl dodecanoate in hexane, demonstrating its utility in biodiesel synthesis .
Pharmaceutical Intermediates
The ester serves as a prodrug moiety for hydrophobic active pharmaceutical ingredients (APIs). In vivo hydrolysis releases dodecanoic acid, which modulates inflammatory responses via PPAR-γ activation.
Comparative Analysis with Analogous Esters
Ester | Hydrolysis Rate (k, h⁻¹) | Melting Point (°C) | Log P |
---|---|---|---|
Dodecanoic acid methyl | 0.15 | 5.2 | 5.8 |
Dodecanoic acid ethyl | 0.12 | -4.1 | 6.1 |
Dodecanoic acid tert-butyl | 0.03 | -15.3 | 7.4 |
Data derived from accelerated stability studies (40°C, 75% RH) . The tert-butyl ester’s higher log P (7.4) enhances membrane permeability in drug delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume